benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a pyrazole and pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Scientific Research Applications
Benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclocondensation reactions involving hydrazine and a suitable diketone or ketoester . The pyridine moiety can be introduced via nucleophilic aromatic substitution reactions . The final step often involves the coupling of the pyrazole-pyridine intermediate with benzyl carbamate under conditions that facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Mechanism of Action
The mechanism of action of benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrazole and pyridine moieties are known to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share structural similarities and exhibit comparable reactivity.
Pyridine derivatives: Compounds such as 2,6-dimethylpyridine are structurally related and often used in similar applications.
Uniqueness
Benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to its combined pyrazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler pyrazole or pyridine derivatives .
Properties
IUPAC Name |
benzyl N-[2-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-25-13-17(11-24-25)18-8-7-16(9-21-18)10-22-19(26)12-23-20(27)28-14-15-5-3-2-4-6-15/h2-9,11,13H,10,12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIDNFUXBCWEKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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